![molecular formula C4H6ClN3O2 B1390766 [1,2,4]Triazol-1-yl-acetic acid hydrochloride CAS No. 113534-57-9](/img/structure/B1390766.png)

[1,2,4]Triazol-1-yl-acetic acid hydrochloride

Descripción general

Descripción

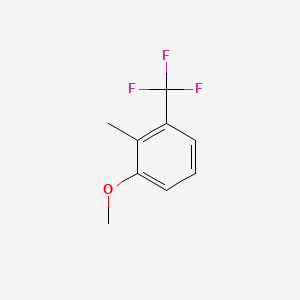

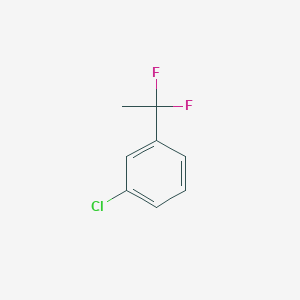

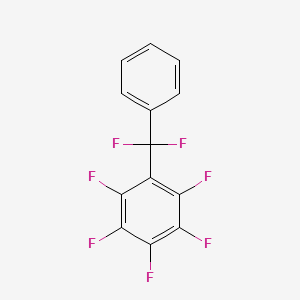

“[1,2,4]Triazol-1-yl-acetic acid hydrochloride” is a chemical compound with the CAS Number: 113534-57-9 and a linear formula of C4H6ClN3O2 . It is a heterocyclic compound, which means it is a cyclic compound with atoms of at least two different elements as members of its ring .

Synthesis Analysis

A novel, metal-free process for the synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported . This process features an efficient condensation for the triazole build-up under flow conditions .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazol-1-yl-acetic acid hydrochloride” is represented by the InChI Code: 1S/C4H5N3O2.ClH/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);1H . The molecular weight of the compound is 163.56 .Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,2,4]Triazol-1-yl-acetic acid hydrochloride” include a molecular weight of 163.56 . More specific physical and chemical properties are not provided in the retrieved sources.Aplicaciones Científicas De Investigación

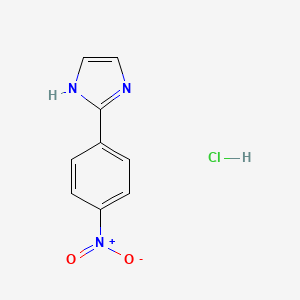

- Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

- They are also important in organocatalysis, agrochemicals, and materials science .

- However, adverse events such as hepatotoxicity and hormonal problems lead to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

- A novel, metal-free process for the challenging synthesis of 2- (3-methyl-1 H -1,2,4-triazol-1-yl) acetic acid (1) is reported, which features an efficient condensation for the triazole build-up under flow conditions .

Pharmacological Applications

Chemical Synthesis

Structural Optimization Platform

- A study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones .

- These compounds were evaluated against three human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay .

- Some of these compounds showed promising cytotoxic activity lower than 12 μM against the Hela cell line .

- Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

- BTTAA, a water-soluble ligand for the CuAAC, dramatically accelerates reaction rates and suppresses cell cytotoxicity .

Anticancer Agents

Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rapid and Sustainable Construction of Differentially Functionalized 1,2,4-Triazoles

- Triazole derivatives are widely used as antifungal agents . They inhibit the enzyme lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a component of fungal cell membranes . This results in the accumulation of 14α-methyl sterols and leads to alterations in the membrane structure and function .

- Some triazole derivatives have shown potential as antiviral agents . They can inhibit the replication of certain viruses by interfering with the function of viral proteins .

- Triazole derivatives have also been studied for their anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation .

- Certain triazole derivatives have demonstrated antibacterial activity . They can inhibit the growth of bacteria by interfering with essential bacterial processes .

- Some triazole derivatives have shown potential as antidepressant agents . They can modulate the activity of neurotransmitters in the brain, which can help alleviate symptoms of depression .

Antifungal Agents

Antiviral Agents

Anti-Inflammatory Agents

Antibacterial Agents

Antidepressant Agents

Antioxidant Agents

Propiedades

IUPAC Name |

2-(1,2,4-triazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.ClH/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWALPXCJDSEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904695 | |

| Record name | 1H-1,2,4-Triazole-1-acetic acid, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazol-1-yl-acetic acid hydrochloride | |

CAS RN |

113534-57-9 | |

| Record name | 1H-1,2,4-Triazole-1-acetic acid, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390701.png)